molecular formula C11H17NOS B159640 2,2-Dimethyl-1-(2-sulfanylidenepiperidin-1-YL)but-3-EN-1-one CAS No. 125880-13-9

2,2-Dimethyl-1-(2-sulfanylidenepiperidin-1-YL)but-3-EN-1-one

Cat. No.: B159640
CAS No.: 125880-13-9
M. Wt: 211.33 g/mol
InChI Key: IJRACFSIMASZAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Dimethyl-1-(2-sulfanylidenepiperidin-1-YL)but-3-EN-1-one is an organic compound with the molecular formula C11H17NOS and a molecular weight of 211.32378 g/mol . This compound is characterized by the presence of a piperidine ring, a thione group, and a dimethylbutenoyl moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-1-(2-sulfanylidenepiperidin-1-YL)but-3-EN-1-one typically involves the reaction of piperidine with 2,2-dimethyl-3-butenoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to maximize yield and purity, and the process may involve continuous flow reactors to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-1-(2-sulfanylidenepiperidin-1-YL)but-3-EN-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Scientific Research Applications

2,2-Dimethyl-1-(2-sulfanylidenepiperidin-1-YL)but-3-EN-1-one is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-1-(2-sulfanylidenepiperidin-1-YL)but-3-EN-1-one involves its interaction with specific molecular targets and pathways. The thione group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. The dimethylbutenoyl moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dimethyl-1-(2-sulfanylidenepiperidin-1-YL)but-3-EN-1-one is unique due to the presence of the thione group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various scientific research applications .

Properties

CAS No.

125880-13-9

Molecular Formula

C11H17NOS

Molecular Weight

211.33 g/mol

IUPAC Name

2,2-dimethyl-1-(2-sulfanylidenepiperidin-1-yl)but-3-en-1-one

InChI

InChI=1S/C11H17NOS/c1-4-11(2,3)10(13)12-8-6-5-7-9(12)14/h4H,1,5-8H2,2-3H3

InChI Key

IJRACFSIMASZAG-UHFFFAOYSA-N

SMILES

CC(C)(C=C)C(=O)N1CCCCC1=S

Canonical SMILES

CC(C)(C=C)C(=O)N1CCCCC1=S

Synonyms

2-Piperidinethione, 1-(2,2-dimethyl-1-oxo-3-butenyl)- (9CI)

Origin of Product

United States

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